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Compound of Interest

Compound Name: Sematilide Hydrochloride

Cat. No.: B026311 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Dofetilide is a selective class III antiarrhythmic agent, distinguished by its potent and specific

blockade of the rapid component of the delayed rectifier potassium current (IKr).[1][2] This

current is critical for the repolarization phase of the cardiac action potential.[2] The channel

responsible for conducting IKr is encoded by the human ether-à-go-go-related gene (hERG).[3]

[4] By selectively inhibiting this channel, dofetilide prolongs the action potential duration (APD)

and the effective refractory period in both atrial and ventricular tissues, which is the basis of its

antiarrhythmic effect.[2][5] It is primarily used for the conversion and maintenance of normal

sinus rhythm in patients with atrial fibrillation and atrial flutter.[1][6] This guide provides a

detailed overview of its molecular structure, mechanism of action, pharmacokinetics, and the

experimental protocols used for its characterization.

Molecular Structure and Physicochemical
Properties
Dofetilide is a methanesulfonanilide derivative with a clear structure-activity relationship.[7]

Chemical Name: N-[4-[2-[methyl[2-[4-

[(methylsulfonyl)amino]phenoxy]ethyl]amino]ethyl]phenyl]-methanesulfonamide[8]

Molecular Formula: C19H27N3O5S2[9]
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Molecular Weight: 441.6 g/mol [9]

Structure:

Caption: Mechanism of Action of Dofetilide.

Quantitative Data Summary
The potency and pharmacokinetic profile of dofetilide have been extensively studied. Key

quantitative parameters are summarized in the tables below for easy comparison.

Table 1: Pharmacodynamic Properties

Parameter Value Cell/Tissue Type Reference

IC50 (hERG Block) 7 nM

HEK293 Cells

(Automated Patch

Clamp, 37°C)

[10]

IC50 (hERG Block) 12 nM
HEK293 Cells (Whole-

cell Patch Clamp)
[3]

IC50 (Native IKr

Block)
13 nM

Rabbit Ventricular

Myocytes (37°C)
[10]

Kd ([3H]dofetilide

binding)
22.3 ± 2.53 nM

HEK293-hERG

Membranes
[11]

APD90 Prolongation 31 ± 6 ms (13%)
Human Right Ventricle

(Pacing CL 500ms)
[5]

ERP Prolongation 33 ± 9 ms (13%)
Human Right Ventricle

(Pacing CL 600ms)
[5]

Table 2: Pharmacokinetic Properties (Human)
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Parameter Value Notes Reference

Oral Bioavailability >90% Unaffected by food [1][12]

Time to Peak Plasma

Conc. (Tmax)
2-3 hours Fasted state [6][12]

Plasma Protein

Binding
60-70%

Independent of

concentration
[1][6]

Volume of Distribution

(Vd)
3 L/kg

Suggests limited

tissue sequestration
[12]

Elimination Half-life

(t1/2)
~10 hours

Steady state reached

in 2-3 days
[12]

Metabolism
~20-30% Hepatic

(CYP3A4)
Minor pathway [1]

Excretion
~70-80% Unchanged

in Urine
Active renal secretion [1]

Experimental Protocols
Characterization of dofetilide's activity relies on specific and sensitive experimental techniques.

Detailed methodologies for two key assays are provided below.

Whole-Cell Patch-Clamp Electrophysiology for hERG
Current Inhibition
This is the gold standard method for quantifying the inhibitory effect of dofetilide on the hERG

channel. [13] Objective: To determine the concentration-dependent inhibition of the hERG

potassium current (IKr) by dofetilide and calculate the IC50 value.

Methodology:

Cell Preparation: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO)

cells stably transfected with the hERG gene are used. [13]Cells are cultured under standard

conditions and harvested for experiments.
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Solutions:

External Solution (mM): 130 NaCl, 10 HEPES, 5 KCl, 1 MgCl2, 1 CaCl2, 12.5 Dextrose;

pH adjusted to 7.4. [14] * Internal (Pipette) Solution (mM): 120 K-gluconate, 20 KCl, 10

HEPES, 5 EGTA, 1.5 MgATP; pH adjusted to 7.3. [14]3. Recording:

The whole-cell patch-clamp configuration is established using a patch-clamp amplifier and

borosilicate glass micropipettes. [15] * Experiments are conducted at a controlled

temperature, typically physiological temperature (35-37°C), as hERG kinetics are

temperature-sensitive. [16] * A specific voltage protocol is applied to elicit hERG currents.

A common protocol involves a depolarizing step to +20 mV or +40 mV to activate and

inactivate the channels, followed by a repolarizing step to -50 mV or a ramp down to

measure the peak tail current, which is characteristic of hERG. [14][17]4. Drug Application:

A stable baseline current is recorded in the control external solution.

Dofetilide is then perfused at increasing concentrations (e.g., 1 nM to 1 µM). The steady-

state block at each concentration is measured.

Data Analysis:

The peak tail current amplitude at each concentration is measured and normalized to the

baseline control current.

A concentration-response curve is generated by plotting the percent inhibition against the

logarithm of the dofetilide concentration.

The IC50 value (concentration causing 50% inhibition) is determined by fitting the data to

the Hill equation.
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Caption: Workflow for hERG Patch-Clamp Assay.
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Radioligand Binding Assay for hERG Channel
This assay provides a higher-throughput method to assess the binding affinity of compounds to

the hERG channel. [18]It measures the displacement of a radiolabeled ligand (e.g.,

[3H]dofetilide) by the test compound.

Objective: To determine the binding affinity (Ki) of dofetilide for the hERG channel.

Methodology:

Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the

hERG channel. [19]Cells are homogenized and centrifuged to isolate the membrane fraction,

which is rich in hERG channels.

Assay Components:

Radioligand: [3H]dofetilide is used as the high-affinity radiotracer. [18] * Non-specific

Binding Control: A high concentration of unlabeled dofetilide or another potent hERG

blocker is used to define non-specific binding. [19] * Test Compound: Unlabeled dofetilide

is used in competition assays at various concentrations.

Incubation:

The hERG membrane preparation is incubated with a fixed concentration of [3H]dofetilide

and varying concentrations of unlabeled dofetilide. [11] * The incubation is carried out in a

suitable buffer at a controlled temperature (e.g., 25°C) for a sufficient time to reach

equilibrium (e.g., 30-60 minutes). [11]4. Separation and Counting:

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the

membranes (bound radioligand) while allowing the unbound radioligand to pass through.

The filters are washed to remove residual unbound radioactivity.

The amount of radioactivity trapped on the filters is quantified using liquid scintillation

counting.

Data Analysis:
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The specific binding is calculated by subtracting non-specific binding from total binding.

A competition curve is generated by plotting the percentage of specific binding against the

logarithm of the unlabeled dofetilide concentration.

The IC50 value (concentration of unlabeled drug that displaces 50% of the specific

binding) is determined.

The Ki (inhibitory constant) is calculated from the IC50 using the Cheng-Prusoff equation,

which accounts for the concentration and affinity (Kd) of the radioligand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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